molecular formula C17H22N4 B1371077 [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine CAS No. 1156349-81-3

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine

Cat. No.: B1371077
CAS No.: 1156349-81-3
M. Wt: 282.4 g/mol
InChI Key: FGORNCQKGZUGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazine ring, a common motif in biologically active molecules, linked to a pyridinyl-methanamine group. Piperazine derivatives are frequently investigated for their activity within the central nervous system. Some related compounds have been explored for their potential nootropic effects and as treatments for neurodegenerative disorders . Other piperazine-based structures have been studied for their anti-inflammatory properties . Researchers may value this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. The precise mechanism of action, pharmacological profile, and specific research applications for this compound should be determined through targeted laboratory investigation. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-12,14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNCQKGZUGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 4-Benzyl-1-piperazinyl Intermediate

The 4-benzylpiperazine moiety is commonly prepared via multi-step routes starting from piperazine derivatives or 4-substituted piperidones. A representative industrially viable method involves:

  • Cyanohydrin formation from 1-benzyl-4-piperidone hydrochloride using potassium cyanide in a biphasic system (toluene/water), followed by reaction with benzylmethylamine to form a cyanopiperidine intermediate.
  • Grignard reaction with phenylmagnesium bromide to introduce the phenyl group at the 4-position.
  • Catalytic hydrogenation over palladium on carbon (Pd/C) to reduce nitriles and remove protecting groups, yielding 4-benzylamino-4-phenylpiperidine derivatives.
  • Salt formation with oxalic acid to isolate stable crystalline forms for purification.

This process is summarized in the following table:

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
(a) Cyanohydrin formation 1-Benzyl-4-piperidone hydrochloride, KCN, toluene 1-Benzyl-4-cyano-4-(N-methyl)benzylamino-piperidine Biphasic, 45 °C, 6 h
(b) Grignard reaction Phenylmagnesium bromide in toluene/MTBE 1-Benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine Room temp, 2 h
(c) Catalytic hydrogenation Pd/C, methanol, ambient pressure, 45 °C 4-Methylamino-4-phenylpiperidine 24 h hydrogenation, reflux
(d) Salt formation Oxalic acid in ethanol, reflux Piperidine dioxalate salts Crystallization for purity

This method avoids the use of highly reactive organolithium reagents and reduces reaction times compared to earlier six-step procedures, making it industrially practical.

Functionalization and Coupling of the Pyridinyl Moiety

The pyridine ring bearing substitution at the 3- and 6-positions is often synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, starting from halogenated pyridines:

  • Suzuki coupling of 2,4-dichloropyrimidine or 2-chloro-4-(pyridin-3-yl)pyrimidine with pyridin-3-yl boronic acid to form 2-chloro-4-(pyridin-3-yl)pyrimidine intermediates.
  • Subsequent nucleophilic substitution or amination at the 2-chloro position to introduce the piperazinyl substituent.
  • Hydrolysis or deprotection steps to yield the free amine or methanamine group.

For example, a modified literature protocol achieves over 90% conversion and 80% isolated yield of the key intermediate 2-chloro-4-(pyridin-3-yl)pyrimidine, which is then coupled with the piperazine derivative.

Introduction of the Methanamine Group

The methanamine functionality can be introduced or revealed via:

  • Reductive amination of aldehyde or ketone precursors with ammonia or amine sources.
  • Curtius rearrangement of acyl azides derived from acid chlorides or carboxylic acids, followed by trapping with tert-butanol to form carbamates, which are subsequently deprotected to yield the primary amine.
  • Reduction of nitriles using lithium aluminum hydride (LAH) or catalytic hydrogenation to convert cyano groups to primary amines.

In one approach, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene affords tert-butyl carbamates, which upon trifluoroacetic acid (TFA) deprotection yield the desired methanamine intermediate with good purity and a 60% isolated yield.

Representative Reaction Scheme Summary

Reaction Step Key Reagents/Conditions Yield (%) Notes
Suzuki coupling Pd catalyst, pyridin-3-yl boronic acid 80 High regioselectivity, no bis-adducts
Nucleophilic substitution Piperazine derivative, base 75-85 Efficient C-N bond formation
Curtius rearrangement DPPA, triethylamine, t-butanol/toluene 60 One-pot, good purity
Catalytic hydrogenation Pd/C, methanol, ambient pressure, 45 °C 85-90 Removal of protecting groups

Analytical and Purity Considerations

  • Reaction progress is monitored by HPLC and TLC to ensure complete consumption of intermediates.
  • Purity of final products is enhanced by crystallization of salts (e.g., dioxalate or oxalate salts).
  • Impurities such as phosphorous salts from DPPA are removed by appropriate work-up and purification steps.
  • Final compounds are characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a pharmacological agent . Its structural components suggest potential activity as a central nervous system (CNS) agent , which may be useful in treating conditions such as anxiety and depression. The piperazine ring is often associated with a range of psychoactive effects, making this compound a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

  • CNS Activity : Research indicates that derivatives of piperazine compounds exhibit significant CNS activity. For example, certain analogs have shown promise in modulating serotonin receptors, which are critical in mood regulation and anxiety disorders .
  • Antitumor Properties : Studies have demonstrated that compounds similar to [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine can inhibit tumor growth through mechanisms involving apoptosis induction in cancer cell lines. For instance, a related compound was found to have an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
  • Fatty Acid Amide Hydrolase Modulation : The compound has been explored as a modulator of fatty acid amide hydrolase (FAAH), which is implicated in pain and anxiety pathways. Derivatives have shown effectiveness in preclinical models for managing pain and anxiety-related disorders .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • Serotonin Receptors : Compounds with similar structures have been noted for their affinity towards serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
  • Tyrosinase Inhibition : Related compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .

Data Table: Summary of Applications

Application AreaDescriptionReference
CNS ActivityPotential antidepressant and anxiolytic effects through serotonin modulation
Antitumor PropertiesInduces apoptosis in cancer cell lines; IC50 = 0.99 μM for BT-474
FAAH ModulationModulates pain and anxiety pathways
Tyrosinase InhibitionInhibits melanin production; potential use in skin disorders

Mechanism of Action

The mechanism of action of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group enhances its binding affinity, while the piperazine and pyridine rings contribute to its overall pharmacological profile . The compound may modulate neurotransmitter systems or inhibit specific enzymes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

a. Piperidine vs. Piperazine Derivatives
  • [6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine (): Key Difference: Replaces the piperazinyl group with a 2-ethyl-piperidine ring. Implications: Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity.
  • [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine (): Key Difference: Features a 4-methyl-piperidine substituent. Commercial Availability: Priced at €477.00/50mg, indicating specialized research use .
b. Positional Isomerism in Piperidine Substituents
  • [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine (): Key Difference: Methyl group at the 3-position of piperidine instead of the 4-position. The absence of benzyl may reduce aromatic stacking interactions .

Heterocyclic Ring Replacements

a. Imidazole-Substituted Analog
  • [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine ():
    • Key Difference : Piperazinyl replaced with a 2-methylimidazole ring.
    • Implications : Imidazole introduces a planar, electron-rich heterocycle with two nitrogen atoms, enabling stronger hydrogen bonding and metal coordination.
    • Molecular Weight : 188.23 g/mol (lower than benzyl-piperazinyl compound), suggesting improved solubility but reduced lipophilicity.
    • Safety Data : CAS 953902-13-1; PubChem CID 16786119 .
b. Thiophene-Substituted Analog
  • [6-(thiophen-3-yl)pyridin-3-yl]methanamine (): Key Difference: Thiophene replaces the piperazinyl group. Implications: Sulfur in thiophene enhances electron delocalization and metabolic stability. The absence of a nitrogen-rich ring may reduce basicity and interaction with cationic targets.

Fluorinated Derivatives

  • 1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine ():
    • Key Difference : Trifluoromethyl group on the pyridine ring and a pyrazole substituent.
    • Implications : The electron-withdrawing CF3 group increases electronegativity, enhancing metabolic stability and binding affinity to hydrophobic pockets.
    • Physicochemical Data : Molecular weight 256.23 g/mol; predicted pKa 8.86 ± 0.29 .

Biological Activity

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperazine moiety, a pyridine ring, and a benzyl substituent, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The presence of the benzyl group enhances binding affinity, while the piperazine and pyridine rings contribute to its overall pharmacological profile. This compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating various neurological disorders.

Biological Activities

The compound exhibits several notable biological activities:

  • Antidepressant Effects : Due to its structural similarity to known antidepressants, it may modulate neurotransmitter systems and exhibit antidepressant-like effects.
  • Neuropharmacological Applications : Its ability to interact with neurotransmitter receptors positions it as a candidate for treating psychiatric disorders .
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, which could be beneficial in various therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-benzylpiperazin-1-yl)ethanoneBenzylpiperazine backboneAntidepressant effects
4-(4-benzylpiperazin-1-yl)pyridinePyridine ring with piperazineAnticancer activity
1-(2-methylpyridin-3-yl)piperazineMethyl-substituted pyridineAntimicrobial properties

This table illustrates how variations in substituents on the piperazine or pyridine rings can influence biological activity and pharmacokinetics.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study demonstrated that compounds similar to this compound showed significant antidepressant-like effects in animal models, suggesting potential for clinical applications in treating depression.
  • Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes involved in metabolic pathways, enhancing its therapeutic profile for various conditions .

Q & A

Q. What are the common synthetic routes for [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A feasible route involves coupling 3-aminopyridine derivatives with 4-benzylpiperazine under catalytic conditions (e.g., Pd-mediated cross-coupling). Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of the benzylpiperazine moiety critically affect yield. For example, excess benzylpiperazine (1.5–2.0 eq.) improves substitution efficiency on the pyridine ring .
  • Table 1 : Synthetic Route Comparison
RouteCatalystSolventYield (%)Purity (HPLC)
Nucleophilic SubstitutionPd(PPh₃)₄DMF65–70>95%
Reductive AminationNaBH₃CNMeOH50–5590–92%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 3.6–3.8 ppm, piperazinyl N–CH₂ at δ 2.5–3.0 ppm). Aromatic protons on pyridine (δ 7.1–8.5 ppm) confirm substitution patterns .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 310.2) and purity (>95% by area under the curve).
  • IR : Confirms amine N–H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazinyl group’s affinity for neurotransmitter targets. Use radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure, IC₅₀ calculation).
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding modes to target receptors (e.g., 5-HT₁A). Focus on piperazinyl-pyridine interactions with Asp116 and Tyr390 residues .
  • ADMET Prediction : Tools like SwissADME assess logP (target <3), BBB permeability, and CYP450 inhibition. Substituent modifications (e.g., replacing benzyl with p-fluorobenzyl) may reduce metabolic clearance .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Case Example : Discrepancies in ¹³C NMR shifts for the methanamine group may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Validate using heteronuclear correlation (HSQC) to assign ambiguous peaks .
  • Reproducibility : Cross-validate with independent synthesis batches and high-field NMR (≥500 MHz).

Q. What strategies improve thermal stability during thermal gravimetric analysis (TGA)?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride salt (melting point increases by 20–30°C).
  • Crystallization : Optimize solvent (e.g., ethyl acetate/hexane) to enhance crystal lattice stability. TGA data shows free base decomposition at ~180°C vs. salt at ~210°C .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Varied benzyl substituents (e.g., 4-Cl, 4-OCH₃).
  • Piperazinyl replacements (e.g., morpholine, homopiperazine).
  • Assay Parallelization : Test all derivatives in parallel for receptor binding (IC₅₀) and metabolic stability (microsomal half-life). SAR trends may reveal electron-withdrawing groups enhance 5-HT affinity .

Data Contradiction Analysis

Q. Why do different studies report conflicting IC₅₀ values for serotonin receptor binding?

  • Methodological Answer :
  • Source Variation : Cell lines (CHO vs. HEK-293) express receptor isoforms differentially. Validate using standardized membranes (e.g., rat cortical tissue).
  • Ligand Purity : Impurities >5% (e.g., unreacted benzylpiperazine) skew results. Confirm purity via HPLC-MS before assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine
Reactant of Route 2
Reactant of Route 2
[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.